N-Desmethyl Rosiglitazone-d4

Overview

Description

N-Desmethyl Rosiglitazone-d4 is a deuterium-labeled derivative of N-Desmethyl Rosiglitazone, which is a major metabolite of Rosiglitazone. Rosiglitazone is a thiazolidinedione antidiabetic drug that acts as a potent and selective activator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling in this compound is used primarily for research purposes, particularly in the study of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for N-Desmethyl Rosiglitazone involves the N-demethylation of Rosiglitazone. This reaction is typically mediated by cytochrome P450 enzymes, particularly CYP2C8 . The deuterium-labeled version, N-Desmethyl Rosiglitazone-d4, is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .

Industrial Production Methods

Industrial production of this compound involves the use of advanced organic synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process often requires specialized equipment and conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Rosiglitazone-d4 undergoes several types of chemical reactions, including:

Reduction: This reaction involves the gain of electrons, typically leading to the formation of reduced metabolites.

Substitution: This reaction involves the replacement of one functional group with another, often mediated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied to understand the metabolic pathways and pharmacokinetics of the compound .

Scientific Research Applications

Pharmacokinetic Studies

N-Desmethyl Rosiglitazone-d4 serves as an important tool in pharmacokinetic studies due to its stable isotopic labeling. This property allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological samples without interference from endogenous substances.

Key Findings:

- Metabolic Pathways: Research indicates that rosiglitazone is extensively metabolized in the liver, with N-desmethyl rosiglitazone being one of the primary metabolites. Studies show that approximately 60% of rosiglitazone is eliminated as metabolites related to N-demethylation and para-hydroxylation pathways .

- Substrate Depletion Method: The substrate depletion approach has been utilized to assess the total cytochrome P450-mediated metabolism of rosiglitazone, highlighting the role of various enzymes in its metabolic clearance .

Therapeutic Efficacy Evaluations

This compound can be used to evaluate the therapeutic efficacy of rosiglitazone in clinical settings. Its application in clinical trials provides insights into glycemic control and safety profiles when used as an adjunct therapy for type 2 diabetes.

Clinical Trial Insights:

- Glycemic Control: In randomized trials, treatment with rosiglitazone significantly improved glycemic control among patients inadequately controlled on insulin therapy, with notable reductions in HbA1c levels .

- Safety Profile: The addition of rosiglitazone was generally well tolerated, with no significant differences in adverse events compared to placebo groups .

Investigating Cardiovascular Risks

Given the controversies surrounding cardiovascular risks associated with rosiglitazone, this compound can be instrumental in understanding these effects through detailed cardiovascular outcome studies.

Research Findings:

- Cardiovascular Outcomes: Meta-analyses have indicated an increased risk of myocardial infarction associated with rosiglitazone therapy. The odds ratio for myocardial infarction was reported at 1.43, suggesting a significant association with cardiovascular events .

- Longitudinal Studies: Long-term studies have been conducted to assess the cardiovascular safety profile of rosiglitazone, providing critical data for clinicians regarding its use in diabetic patients .

Several case studies have highlighted the applications of this compound:

- A study involving patients with type 2 diabetes demonstrated significant improvements in glycemic control when adding rosiglitazone to existing insulin regimens, showcasing its role as an effective adjunct therapy .

- Another investigation focused on the metabolic profiling of individuals receiving rosiglitazone therapy, utilizing this compound to elucidate metabolic pathways and identify potential biomarkers for treatment response .

Mechanism of Action

N-Desmethyl Rosiglitazone-d4 exerts its effects by acting as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism, and its activation leads to improved insulin sensitivity and glycemic control . The molecular targets and pathways involved include the modulation of gene expression related to glucose and lipid metabolism .

Comparison with Similar Compounds

N-Desmethyl Rosiglitazone-d4 is similar to other thiazolidinedione derivatives, such as:

Pioglitazone: Another thiazolidinedione antidiabetic drug that also acts as a PPARγ agonist.

Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise quantitation and reduced metabolic variability .

Biological Activity

N-Desmethyl Rosiglitazone-d4 is a deuterated derivative of Rosiglitazone, a thiazolidinedione class drug primarily used for the treatment of type 2 diabetes mellitus (T2DM). This compound is of interest due to its biological activity, particularly its role as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism.

This compound exhibits its biological activity through the activation of PPARγ, leading to improved insulin sensitivity in adipose tissue, liver, and muscle cells. This mechanism enhances glucose uptake and decreases insulin resistance, making it effective in managing blood sugar levels in diabetic patients. The compound's ability to modulate PPARγ also contributes to its effects on lipid metabolism, potentially reducing free fatty acid levels in the bloodstream .

In Vitro and In Vivo Studies

Research has demonstrated that this compound retains significant biological activity compared to its parent compound, Rosiglitazone. In vitro studies indicate that this compound can effectively activate PPARγ with an EC50 value comparable to that of Rosiglitazone. For instance, one study reported an EC50 of approximately 0.03 μmol/L for certain derivatives, highlighting the potency of these thiazolidinedione compounds .

In vivo studies further support these findings, showing that this compound administration leads to significant reductions in blood glucose levels and improved insulin sensitivity. Experimental results from glucose tolerance tests and insulin tolerance tests indicate that this compound exhibits low toxicity while effectively enhancing glucose metabolism .

Case Studies and Clinical Relevance

Several case studies have explored the pharmacokinetics and therapeutic effects of this compound in clinical settings. These studies often focus on its role in combination therapies for T2DM and its potential benefits over traditional treatments. For example, a randomized clinical trial evaluating the efficacy of various antidiabetic agents highlighted the importance of drug monitoring in optimizing treatment outcomes for patients using this compound as part of their regimen .

Table 1: Biological Activity Comparison

| Compound | EC50 (μmol/L) | Insulin Sensitivity Improvement | Toxicity Level |

|---|---|---|---|

| This compound | 0.03 ± 0.01 | Significant | Low |

| Rosiglitazone | 0.02 ± 0.01 | Moderate | Moderate |

Table 2: Summary of In Vivo Study Results

| Study Parameter | Result |

|---|---|

| Blood Glucose Reduction | Significant (p < 0.05) |

| Insulin Tolerance Test | Improved response |

| Acute Toxicity (LD50) | High threshold (>200 mg/kg) |

Q & A

Basic Research Questions

Q. How can researchers distinguish N-Desmethyl Rosiglitazone-d4 from its non-deuterated analog in pharmacokinetic studies?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions. Deuterated compounds exhibit distinct mass-to-charge (m/z) ratios due to isotopic substitution, enabling precise differentiation. Validate the method using reference standards and spike-recovery experiments to confirm specificity .

- Key Considerations : Ensure chromatographic separation parameters (e.g., column type, mobile phase) minimize matrix effects. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What are the primary applications of this compound in metabolic research?

- Methodological Answer : This deuterated compound is used as an internal standard in quantitative assays to correct for variability in sample preparation and instrument response. For example, in ELISA or LC-MS workflows, it normalizes data for metabolites like rosiglitazone and its hydroxylated derivatives .

- Experimental Design : Optimize the deuterated standard’s concentration to match the expected analyte range. Perform parallelism testing to confirm comparable extraction efficiency between the standard and endogenous analytes .

Advanced Research Questions

Q. How should researchers design dose-proportionality studies for this compound in preclinical pharmacokinetic models?

- Methodological Answer : Use ANOVA to assess dose-linear relationships in AUC (area under the curve) and CL/F (apparent clearance). For instance, demonstrates dose-proportional AUC increases for selumetinib and its metabolite, providing a template for study design. Include at least three dosage levels and account for inter-individual variability via repeated-measures analysis .

- Data Contradiction Analysis : If non-proportionality is observed, investigate saturation of metabolic enzymes or nonlinear protein binding. Use scatterplots with regression lines and residual analysis to identify outliers or nonlinear trends .

Q. What strategies mitigate instability of this compound in long-term storage for multi-center studies?

- Methodological Answer : Store the compound at 2°C–8°C in inert vials to prevent degradation. Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation products via high-resolution MS and quantify stability using Arrhenius equation -based predictions .

- Validation : Include stability-indicating assays (e.g., forced degradation under oxidative or hydrolytic stress) and document batch-specific storage recommendations .

Q. How can researchers reconcile discrepancies in reported pharmacokinetic parameters for deuterated metabolites across studies?

- Methodological Answer : Perform meta-analysis with stratification by species, dosage form, and analytical methods. For example, notes no age dependency in CL/F for selumetinib metabolites—researchers should evaluate if similar covariates (e.g., enzyme polymorphisms) apply to rosiglitazone derivatives. Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Advanced Tools : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings across populations or experimental conditions .

Q. Methodological Frameworks

- Data Analysis : Follow ’s requirements for applying mathematical formulas (e.g., mean, median) to pharmacokinetic parameters. Use software with hover-help features to align raw data fields with standardized terminologies (e.g., NEMSIS) .

- Ethical and Reproducibility Standards : Adhere to ’s guidelines for documenting experimental workflows, including reagent sources, instrument calibration, and independent replication protocols .

Properties

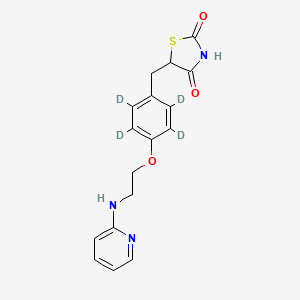

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQTVMXUIGXRMR-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.